AXKO-0046

LDHB Cancer metabolism Isoform selectivity

AXKO-0046 is a structurally validated indole derivative with confirmed uncompetitive LDHB inhibition (EC50 42 nM) and >7,100-fold selectivity over LDHA. Its binding mode is resolved at 1.55Å (PDB:7DBJ), enabling precise metabolic studies in TNBC and β-cell models. Ideal for structure-based drug design.

Molecular Formula C25H33N3
Molecular Weight 375.5 g/mol
Cat. No. B10854833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAXKO-0046
Molecular FormulaC25H33N3
Molecular Weight375.5 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NCC2=C(C3=CC=CC=C3N2)CCNCC4=CC=CC=C4
InChIInChI=1S/C25H33N3/c1-2-7-13-21(12-6-1)27-19-25-23(22-14-8-9-15-24(22)28-25)16-17-26-18-20-10-4-3-5-11-20/h3-5,8-11,14-15,21,26-28H,1-2,6-7,12-13,16-19H2
InChIKeyVJTXDVYRAXQJAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine (AXKO-0046) – Overview of Biochemical Properties and Research Utility


N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine, commonly referenced as AXKO-0046, is a synthetic indole derivative that functions as a small-molecule inhibitor of human lactate dehydrogenase B (LDHB) [1]. The compound acts via an uncompetitive inhibition mechanism and binds at a novel allosteric site located at the tetramerization interface of LDHB dimers, a binding mode that has been resolved by X-ray crystallography at 1.55 Å resolution (PDB ID: 7DBJ) [2]. This structural characterization provides atomic-level insight into the compound's interaction with its target, distinguishing it from structurally related indole derivatives that lack comparable target engagement data.

N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine (AXKO-0046) – Why In-Class Indole Derivatives Cannot Be Interchanged


The indole derivative class encompasses a broad and functionally diverse chemical space, with individual compounds exhibiting widely divergent target engagement profiles and biological activities. AXKO-0046 possesses a distinctive molecular architecture that incorporates a 2-aminomethylindole core bearing an N-benzyl-ethylamino side chain at the indole C3 position and a cycloheptylamine moiety attached via a methylene linker at the indole C2 position [1]. This specific substitution pattern confers a unique three-dimensional pharmacophore that enables selective, uncompetitive binding to the LDHB tetramerization interface, an interaction mode not observed among generic indole-containing compounds [2]. Furthermore, structurally related N-benzyltryptamines have been characterized primarily as serotonin receptor ligands with varying 5-HT2 subtype selectivity and functional activity profiles [3], underscoring that even modest structural modifications within this chemical class can produce fundamentally distinct target binding properties. Consequently, substituting AXKO-0046 with a different indole derivative would not preserve the defined LDHB-targeted activity or the validated binding mode that are essential for reproducible research outcomes.

N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine (AXKO-0046) – Quantitative Differentiation Evidence for Scientific Procurement


LDHB Inhibition Potency (EC50) vs. No Detectable LDHA Inhibition

AXKO-0046 demonstrates potent inhibition of LDHB enzymatic activity with an EC50 of 42 nM in vitro, while exhibiting no detectable inhibitory activity against the closely related LDHA isoform at concentrations up to 300 μM [1]. The selectivity window, defined as the ratio of LDHA EC50 (>300 μM) to LDHB EC50 (0.042 μM), exceeds 7,100-fold, establishing AXKO-0046 as the first highly selective LDHB inhibitor characterized in the peer-reviewed literature.

LDHB Cancer metabolism Isoform selectivity

Uncompetitive Inhibition Mechanism and NADH/Pyruvate Independence

AXKO-0046 inhibits LDHB via an uncompetitive mechanism with respect to both NADH and pyruvate substrates, as established by kinetic analysis [1]. In comparative terms, the majority of reported LDH inhibitors, including the classical oxamate and structurally related indole-based compounds evaluated as LDHA inhibitors (e.g., FX11), operate through competitive or non-competitive mechanisms at the catalytic site [2]. Uncompetitive inhibition is characterized by preferential binding to the enzyme-substrate complex, resulting in reduced substrate turnover and a distinctive kinetic signature that differs fundamentally from catalytic site-directed inhibitors.

Enzyme kinetics Allosteric inhibition Uncompetitive mechanism

Allosteric Binding Site at LDHB Tetramerization Interface Resolved by X-ray Crystallography

X-ray crystallographic analysis of the LDHB-AXKO-0046 co-crystal structure (PDB ID: 7DBJ; 1.55 Å resolution) reveals that AXKO-0046 occupies a previously uncharacterized allosteric binding site at the tetramerization interface of LDHB dimers, remote from the catalytic active site [1]. In contrast, the classical LDH inhibitor oxamate and the LDHA-targeted indole derivative FX11 bind within the conserved catalytic pocket at the enzyme active site [2]. The H1U ligand (AXKO-0046) exhibits a real space correlation coefficient of 0.771 and 0.673 for its two crystallographically resolved instances in the asymmetric unit, indicating well-defined electron density at the assigned allosteric locus [3].

Structural biology Allosteric site X-ray crystallography

Functional Validation in Primary β-Cell Metabolic Assays

In functional assays using primary mouse pancreatic islets, AXKO-0046 (30 μM) produced a significant amplification of glucose-stimulated lactate generation compared to vehicle control [1]. The compound increased lactate output in the presence of elevated glucose, with quantitative measurements derived from n=21-28 islets across three independent animal preparations. This functional effect validates the engagement of LDHB in a physiologically relevant ex vivo system and demonstrates the compound's utility beyond isolated enzymatic assays. In contrast, non-selective LDH inhibitors or LDHA-directed compounds would produce distinct metabolic signatures that confound interpretation of LDHB-specific contributions.

Pancreatic β-cells Glucose-stimulated lactate Islet metabolism

Consistent Potency Reproducibility Across Multiple Independent Characterizations

The EC50 value of 42 nM for LDHB inhibition has been consistently reproduced and reported across multiple independent characterizations, including the original Scientific Reports publication [1] and subsequent third-party validation studies [2]. This cross-study consistency contrasts with the variable potency reports observed for certain structurally related indole derivatives evaluated as serotonin receptor ligands, where pKi values across different laboratories have shown inter-study variability of up to one log unit for compounds with similar N-benzyl substitution patterns [3].

Reproducibility Batch consistency LDHB inhibition

N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine (AXKO-0046) – Validated Research and Industrial Application Scenarios


LDHB-Specific Metabolic Flux Analysis in Cancer Cell Models

AXKO-0046 enables LDHB-selective inhibition without LDHA cross-reactivity (>7,100-fold selectivity), permitting unambiguous interrogation of LDHB-specific contributions to lactate metabolism in cancer cells. This application is particularly relevant in triple-negative breast cancer (TNBC) models, where fluorescence lifetime imaging microscopy (FLIM) studies have employed AXKO-0046 to assess metabolic alterations induced by LDHB inhibition [1]. The uncompetitive mechanism ensures that elevated substrate concentrations do not readily displace the inhibitor, maintaining target engagement during metabolic flux experiments where pyruvate and NADH levels may fluctuate dynamically [2].

Structural Biology and Fragment-Based Drug Discovery Targeting LDHB Tetramerization

The availability of a high-resolution (1.55 Å) co-crystal structure (PDB: 7DBJ) [1] establishes AXKO-0046 as a validated tool compound for structure-based drug design efforts focused on the LDHB tetramerization interface. The well-defined electron density of the ligand (real space correlation coefficients: 0.771 and 0.673) [2] provides a reliable template for molecular docking studies, pharmacophore modeling, and the rational design of derivatives targeting this novel allosteric pocket. This structural resource differentiates AXKO-0046 from the majority of indole derivatives that lack experimentally resolved target binding poses.

Pancreatic β-Cell Metabolic Studies in Diabetes Research

AXKO-0046 has been functionally validated in primary mouse pancreatic islets, where it amplifies glucose-stimulated lactate generation [1]. This ex vivo activity supports the compound's application in β-cell metabolic studies, particularly those investigating the role of LDHB in glucose sensing, insulin secretion coupling, and metabolic amplification pathways. The demonstrated activity in primary tissue provides a bridge between isolated enzymatic assays and more complex physiological contexts, enabling researchers to probe LDHB function in systems relevant to type 2 diabetes pathophysiology.

Isoform-Specific LDH Pathway Dissection in Metabolic Engineering

The well-defined LDHB selectivity of AXKO-0046, coupled with its consistent cross-study EC50 reproducibility (42 nM) [1], supports its use as a reference inhibitor in metabolic engineering workflows that require precise modulation of the lactate dehydrogenase axis. The compound's allosteric binding mode at the tetramerization interface provides a mechanistically distinct approach to LDHB inhibition compared to catalytic site-directed compounds [2], offering researchers an orthogonal pharmacological tool for validating LDHB-dependent metabolic phenotypes in cell line engineering, pathway mapping, and metabolic flux analysis applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for AXKO-0046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.